(3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone
CAS No.: 1788784-58-6
Cat. No.: VC6221871
Molecular Formula: C18H26ClN3O
Molecular Weight: 335.88
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1788784-58-6 |
---|---|
Molecular Formula | C18H26ClN3O |
Molecular Weight | 335.88 |
IUPAC Name | [3-(4-chlorophenyl)azepan-1-yl]-(4-methylpiperazin-1-yl)methanone |
Standard InChI | InChI=1S/C18H26ClN3O/c1-20-10-12-21(13-11-20)18(23)22-9-3-2-4-16(14-22)15-5-7-17(19)8-6-15/h5-8,16H,2-4,9-14H2,1H3 |
Standard InChI Key | VIBCWYYEADHQOB-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
(3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone is a methanone derivative featuring two heterocyclic moieties: a 3-(4-chlorophenyl)-substituted azepane ring and a 4-methylpiperazine group. The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is substituted at the 3-position with a 4-chlorophenyl group, while the piperazine ring is methylated at the 4-position. The methanone bridge (-CO-) links these two components .
Molecular Formula:
Molecular Weight: 333.86 g/mol
IUPAC Name: 3-(4-Chlorophenyl)azepan-1-ylmethanone
The compound’s structure is characterized by:
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Azepane Core: A seven-membered ring with a nitrogen atom at position 1, substituted at position 3 with a 4-chlorophenyl group.
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Piperazine Substituent: A six-membered diamine ring with a methyl group at position 4.
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Methanone Linker: A carbonyl group connecting the azepane and piperazine rings.
Crystallographic data for analogous compounds reveal hydrogen-bonding interactions between nitrogen atoms and counterions (e.g., chloride), which stabilize the crystal lattice .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of (3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone likely involves multi-step N-alkylation and coupling reactions, as evidenced by similar protocols for related compounds :
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Formation of the Azepane Intermediate:
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Methanone Bridge Installation:
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Purification and Crystallization:
Key Reaction Conditions:
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Temperature: 323–373 K
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Solvents: DMF, methanol, or glacial acetic acid
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water due to hydrophobic aryl and heterocyclic groups .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments owing to the methanone and amine functionalities .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1,650–1,680 cm (C=O stretch) and 3,385–3,390 cm (N-H stretch) .
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H NMR: Distinct signals for aromatic protons (~7.2–7.4 ppm), azepane methylene groups (~1.6–2.3 ppm), and piperazine methyl groups (~2.2 ppm) .
Comparative Analysis of Analogous Compounds
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